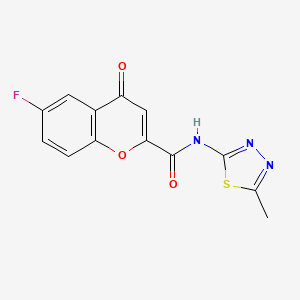![molecular formula C17H17N5O2 B11316301 N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11316301.png)
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a compound that features a benzamide core with a tetrazole ring and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar catalytic processes. The use of ultrasonic irradiation and recoverable catalysts ensures that the process remains efficient and environmentally friendly.
化学反应分析
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
科学研究应用
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids . This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.
相似化合物的比较
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but with a dimethoxyphenyl group instead of a methoxyphenyl group.
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the benzamide and tetrazole components.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
属性
分子式 |
C17H17N5O2 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC 名称 |
N-[2-(4-methoxyphenyl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-8-2-13(3-9-16)10-11-18-17(23)14-4-6-15(7-5-14)22-12-19-20-21-22/h2-9,12H,10-11H2,1H3,(H,18,23) |
InChI 键 |
IORZOEJZMZRAQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11316221.png)
![2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide](/img/structure/B11316224.png)
![N,N,N',N'-tetramethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11316230.png)
![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11316238.png)
![1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316243.png)
![N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11316250.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11316254.png)
![7-(3,4-Dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11316258.png)
![4-Cyanophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316284.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11316303.png)
![4-ethoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11316305.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11316324.png)
